molecular formula C19H25N3O4 B6566324 8-(2-methylpropanoyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021211-81-3

8-(2-methylpropanoyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B6566324
CAS No.: 1021211-81-3
M. Wt: 359.4 g/mol
InChI Key: JFOJLGNIFVENLT-UHFFFAOYSA-N
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Description

8-(2-methylpropanoyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a useful research compound. Its molecular formula is C19H25N3O4 and its molecular weight is 359.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 359.18450629 g/mol and the complexity rating of the compound is 549. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

8-(2-methylpropanoyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O4/c1-14(2)16(23)21-10-8-19(9-11-21)17(24)22(18(25)20-19)12-13-26-15-6-4-3-5-7-15/h3-7,14H,8-13H2,1-2H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFOJLGNIFVENLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCC2(CC1)C(=O)N(C(=O)N2)CCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 8-(2-methylpropanoyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a member of the triazaspiro family, characterized by its unique spirocyclic structure. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. The following sections delve into its biological activity, synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C24H27N3O5C_{24}H_{27}N_{3}O_{5}, with a molecular weight of approximately 437.496 g/mol. The compound features a triazaspiro framework that includes three nitrogen atoms and two phenoxy groups, enhancing its chemical reactivity and potential interactions within biological systems.

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

  • Domino Reactions : Utilizing unactivated yne-en-ynes and substituted aryl halides in the presence of palladium catalysts to form the diazaspiro structure.
  • High-Throughput Experimentation (HTE) : This technique allows for rapid exploration of SAR to optimize the compound's efficacy and selectivity for biological targets.

Biological Activity

Research indicates that compounds similar to this compound exhibit significant biological activities:

The compound may function as an inhibitor of prolyl hydroxylase (PHD) enzymes, which play a crucial role in regulating erythropoietin (EPO) levels and thus have implications in treating anemia. Studies have shown that triazaspiro compounds can act as pan-inhibitors of PHDs, leading to increased EPO production in vivo .

Therapeutic Applications

Potential therapeutic applications include:

  • Pain Management : Due to its interaction with opioid receptors.
  • Neurological Disorders : Targeting δ-opioid receptors (DORs) for conditions such as depression and anxiety .

Case Studies

Several studies have explored the biological activity of related compounds:

  • Efficacy in Anemia Treatment : A study demonstrated that triazaspiro compounds significantly upregulate EPO levels in preclinical models, indicating their potential as short-acting PHD inhibitors .
  • Binding Affinity Studies : Interaction studies involving this compound have focused on its binding affinity to various receptors, suggesting a strong selectivity towards DORs compared to other GPCRs .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications to the triazaspiro structure can enhance biological activity:

Compound NameStructural FeaturesBiological Activity
1,3,8-Triazaspiro[4.5]decane-2,4-dioneBasic triazaspiro structureInhibitor of PHD
8-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dioneMethyl substitutionEnhanced lipophilicity
1-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dioneMethyl groupAlters pharmacokinetics

The distinct combination of phenoxy substituents in this compound enhances its selectivity towards specific receptors compared to analogs.

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